Heliovicine

Vue d'ensemble

Description

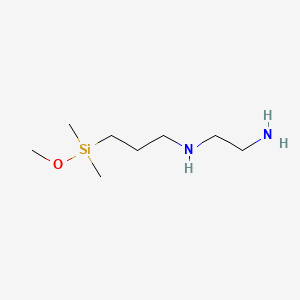

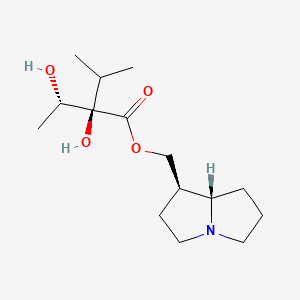

Heliovicine is a compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol . It is a type of alkaloid and is typically found in powder form . The compound is sourced from the herbs of Heliotropium curassavicum .

Synthesis Analysis

The synthesis of this compound has been reported in the context of the phytochemical investigation of the whole plant of Pardoglossum cheirifolium . In this study, a new pyrrolizidine alkaloid was isolated along with three known compounds of the same class, including this compound .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s important to note that the sensitivity analysis of a system of chemical reactions involves determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .Physical And Chemical Properties Analysis

This compound is a type of alkaloid and is typically found in powder form . It has a molecular weight of 285.38 g/mol .Applications De Recherche Scientifique

Isolation and Structural Determination

PYRROLIZIDINE ALKALOIDS OF HELIOTROPIUM SPATHULATUM

Heliovicine, along with other pyrrolizidine alkaloids, was isolated and structurally determined from Heliotropium spathulatum. The structure was established through spectroscopic methods (Roeder et al., 1991).

Bioactive Alkaloids from Heliotropium floridum

This study also isolated and determined the structure of this compound, among other pyrrolizidine monoester alkaloids, from Heliotropium floridum. The structural elucidation was accomplished using high-resolution NMR, mass spectrometry, and chemical reactions (Reina et al., 1997).

Biological Activities

Heliotropium indicum L. From Farm to a Source of Bioactive Compounds

This comprehensive study reported the presence of various phytochemicals, including pyrrolizidine alkaloids like this compound, in Heliotropium indicum L. The plant showed multiple bioactivities, such as antimicrobial, anticancer, and anti-inflammatory properties. However, the specific role of this compound in these activities was not isolated (Sarkar et al., 2021).

Pyrrolizidine Alkaloids from Pardoglossum cheirifolium

In addition to this compound, other pyrrolizidine alkaloids were isolated from the whole plant of Pardoglossum cheirifolium. The study aimed at identifying new compounds and their structures but did not delve into specific applications of this compound (Benamar et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that heliovicine belongs to the class of compounds known as pyrrolizidine alkaloids . These alkaloids are known to interact with various biological targets, but the specific targets for this compound remain to be elucidated.

Biochemical Pathways

Pyrrolizidine alkaloids, the class of compounds to which this compound belongs, are known to affect various biochemical pathways . .

Analyse Biochimique

Biochemical Properties

Heliovicine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the pyrrolizidine alkaloid biosynthetic pathway, such as ornithine decarboxylase and pyrrolizidine synthase . These interactions are essential for the synthesis and modification of this compound, influencing its stability and activity within biological systems. Additionally, this compound has been shown to bind to specific proteins, potentially affecting their function and stability .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in gene expression patterns . This modulation can result in altered cellular functions, including proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, through hydrogen bonding and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the specific target and context. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of pyrrolizidine alkaloids, thereby regulating their production . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism, gene expression, and overall cell viability . These temporal effects highlight the importance of carefully monitoring and controlling experimental conditions when studying this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function and metabolism, while high doses can lead to toxic or adverse effects . For example, low doses of this compound have been found to enhance cellular proliferation and differentiation, whereas high doses can induce apoptosis and cell death . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound in animal studies to achieve the desired outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pyrrolizidine alkaloid biosynthetic pathway. It interacts with enzymes such as ornithine decarboxylase and pyrrolizidine synthase, which are essential for its synthesis and modification . Additionally, this compound can influence metabolic flux by interacting with enzymes involved in other metabolic pathways, thereby affecting the levels of various metabolites within cells . These interactions highlight the complex role of this compound in cellular metabolism and its potential impact on overall metabolic homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These transport and distribution mechanisms are crucial for the proper functioning of this compound within biological systems and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound has been found to localize to specific cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles

Propriétés

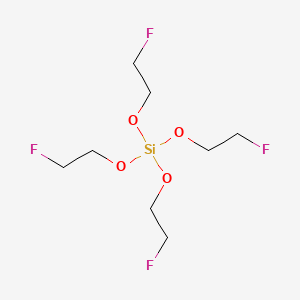

IUPAC Name |

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-PWNZVWSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68473-85-8 | |

| Record name | Heliovicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068473858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HELIOVICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1FR34Y6JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.